![molecular formula C17H13F3N2O3 B2678243 1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034568-34-6](/img/structure/B2678243.png)
1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual components (the bifuran, phenyl, and urea groups), followed by their combination. The trifluoromethyl group could be introduced using a variety of methods, including direct fluorination or via a trifluoromethylating reagent .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bifuran, phenyl, and trifluoromethyl groups. The bifuran group might participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group could potentially influence the compound’s reactivity due to the strong electron-withdrawing effect of the fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility and distribution in the body if it’s used as a drug .科学的研究の応用
Understanding Metabolism in Pharmacological Studies
A key area of research involving compounds similar to 1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea focuses on understanding their metabolism within biological systems. For instance, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) is a potent soluble epoxide hydrolase (sEH) inhibitor studied for its effects on inflammation, hypertension, neuropathic pain, and neurodegeneration. Through in vitro and in vivo studies, researchers have identified specific metabolites of TPPU, contributing to the comprehensive understanding of its pharmacokinetics and pharmacodynamics. This research highlights the importance of understanding the metabolic pathways and species differences in metabolite formation, facilitating the potential clinical development of sEH inhibitors (Wan et al., 2019).
Exploring Anion Receptor Chemistry
Research on urea-based compounds also extends into the field of anion receptor chemistry. Studies have demonstrated that certain urea derivatives can form complexes with anions, behaving as receptors in aprotic media. This is exemplified by the investigation of 1-(3-[1,10]phenanthrolin-2-yl-phenyl)-3-(4-trifluoromethyl-phenyl)-urea (1) and its complex formation with copper(I), showcasing its potential as an anion receptor. Such findings open avenues for the development of novel anion recognition systems, which are crucial in various scientific and technological applications, including sensors and separation processes (Amendola et al., 2006).
Synthesis and Bioactivity in Medicinal Chemistry
The synthesis and biological evaluation of urea derivatives represent a significant area of interest in medicinal chemistry. For instance, the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea and its screening against various pathogens like Escherichia coli and Staphylococcus aureus highlight the potential of urea derivatives as precursors for novel drug development. Such compounds exhibit broad-spectrum activity, suggesting their utility in combating bacterial infections and contributing to the search for new antimicrobial agents (Donlawson et al., 2020).
特性
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)13-3-1-2-4-14(13)22-16(23)21-9-12-5-6-15(25-12)11-7-8-24-10-11/h1-8,10H,9H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRYABOPYBCVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

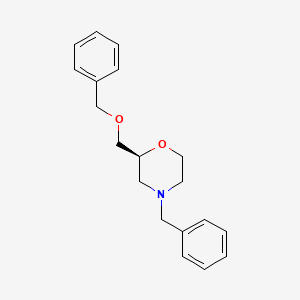
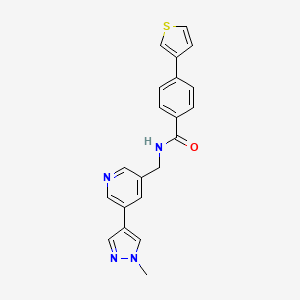

![7-Fluoro-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2678167.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2678168.png)
![Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2678169.png)
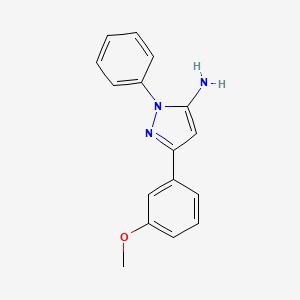
![3-Methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2678173.png)
![ethyl 2-(8-(sec-butyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2678174.png)
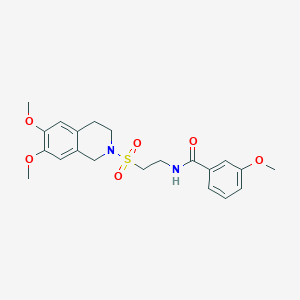
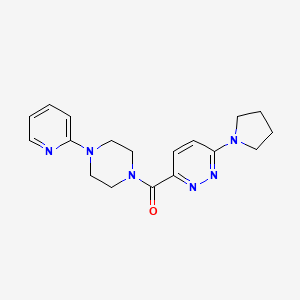
![2-Chloro-1-[3-hydroxy-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B2678181.png)

![[2-Pyridin-2-yl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazol-3-yl] methanesulfonate](/img/structure/B2678183.png)